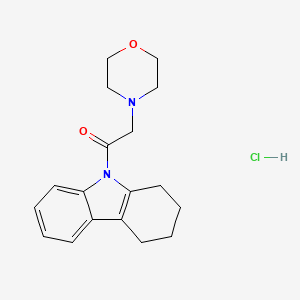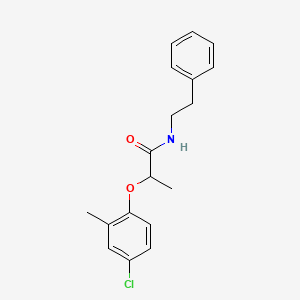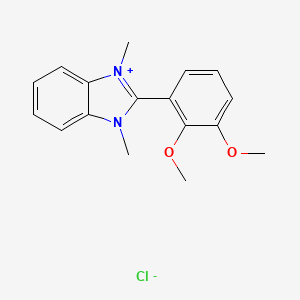
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, also known as THA, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is not fully understood. However, it is thought that 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have a number of biochemical and physiological effects. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has a number of advantages for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a small molecule drug that can easily cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative diseases. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has some limitations for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can be toxic at high doses, which can limit its therapeutic potential. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are a number of future directions for research on 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. One area of research is to investigate the potential therapeutic applications of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, which could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride involves the condensation of 4-morpholineacetic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a dehydrating agent. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a relatively simple process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have potential applications in the treatment of Parkinson's disease and Huntington's disease.
Propiedades
IUPAC Name |
2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20;/h1,3,5,7H,2,4,6,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIXOQKXIOUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4956831.png)
![5-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)

![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)